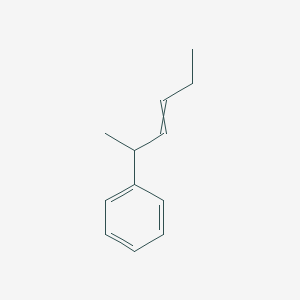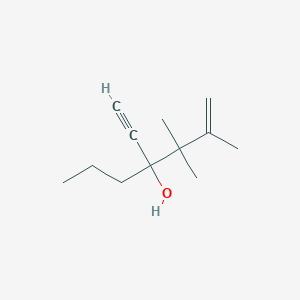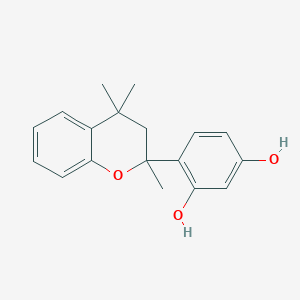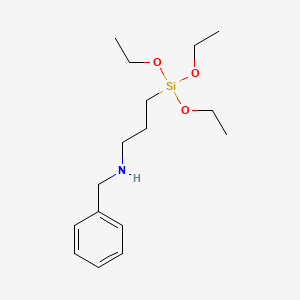
(Hex-3-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hex-3-en-2-yl)benzene is an organic compound that features a benzene ring substituted with a hex-3-en-2-yl group. This compound is part of the larger family of alkylbenzenes, which are characterized by the presence of an alkyl group attached to a benzene ring. The structure of this compound includes a six-carbon chain with a double bond at the third position and a benzene ring attached to the second carbon of the chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-3-en-2-yl)benzene can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: Another method involves the reaction of a Grignard reagent (e.g., hex-3-en-2-ylmagnesium bromide) with benzene.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Hex-3-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the hex-3-en-2-yl group to a single bond, forming hexylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) with Lewis acid catalysts for halogenation
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Hexylbenzene
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives
Applications De Recherche Scientifique
(Hex-3-en-2-yl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Hex-3-en-2-yl)benzene in chemical reactions typically involves the formation of intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution reactions, the benzene ring undergoes temporary disruption of its aromaticity to form a sigma complex, which then stabilizes to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexylbenzene: Similar structure but lacks the double bond in the alkyl chain.
Phenylhexane: Another similar compound with a different position of the alkyl chain attachment.
Styrene: Contains a vinyl group attached to the benzene ring, differing in the position and type of double bond.
Uniqueness
(Hex-3-en-2-yl)benzene is unique due to the presence of a double bond in the alkyl chain, which imparts different chemical reactivity and physical properties compared to its saturated counterparts. This structural feature allows for a wider range of chemical transformations and applications.
Propriétés
Numéro CAS |
91801-84-2 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
hex-3-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h4-11H,3H2,1-2H3 |
Clé InChI |
FTTDVKCECDLAPA-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)

![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)



![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)

